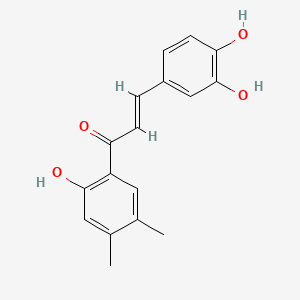

(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest is a multifunctional phenolic derivative that falls within the broader category of organic compounds known for their diverse chemical and physical properties. Although the specific literature on this compound is limited, insights can be drawn from closely related compounds and their behavior in various chemical contexts.

Synthesis Analysis

The synthesis of complex phenolic compounds typically involves multi-step organic reactions, including protection-deprotection strategies, cross-coupling reactions, and selective oxidation processes. For closely related compounds, methods such as acidolysis in aqueous solutions, cyclization from phenylacetoacetate, and photocatalytic oxidation have been utilized for constructing the core structure and introducing functional groups (Yokoyama, 2015; Zhang You-lan, 2005).

Molecular Structure Analysis

The molecular structure of phenolic compounds plays a crucial role in determining their chemical reactivity and physical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for structural elucidation. The presence of hydroxy groups and the dihydroxyphenyl moiety suggests potential for hydrogen bonding and significant polar character, influencing solubility and chemical reactivity (Hites, 2008).

Chemical Reactions and Properties

Phenolic compounds undergo a wide range of chemical reactions, including electrophilic aromatic substitution, oxidation, and polymerization. The electron-donating effect of the hydroxy groups makes the phenyl rings more reactive towards electrophilic reagents. Furthermore, these compounds can participate in redox reactions, contributing to their antioxidant properties (Desimoni, Faita, Quadrelli, 2018).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are influenced by the molecular structure. The presence of multiple hydroxy groups suggests high polarity, which likely enhances solubility in polar solvents like water and alcohols. These properties are essential for applications in various fields, including pharmaceuticals and materials science.

Chemical Properties Analysis

The compound's chemical properties are characterized by its reactivity towards various chemical reagents. The hydroxy groups can be involved in esterification and etherification reactions. The unsaturated carbon-carbon bond could undergo addition reactions. These functional groups also imply potential antioxidant activity, capable of scavenging free radicals and participating in complexation reactions with metal ions (Fan, Verrier, Queneau, Popowycz, 2019).

Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Activity : A study by Sulpizio et al. (2016) synthesized derivatives of 2'-aminochalcone, including a compound structurally related to (E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one. The synthesized compounds were characterized and tested for their antioxidant activity. The study found that derivatives with hydroxyl functionalities exhibited strong antioxidant properties (Sulpizio, Roller, Giester, & Rompel, 2016).

Structural Analysis and π Interactions : Another study by Gomes et al. (2020) carried out structural analysis on chalcone derivatives, including molecules structurally similar to the compound . The study focused on the importance of π interactions and their role in the structural formation of these compounds (Gomes, Low, Turner, Wardell, & Pinheiro, 2020).

Application in Synthesizing Heterocycles : Moskvina et al. (2015) explored the use of related compounds in synthesizing various heterocycles, demonstrating the potential for chemical transformations and applications in synthesizing diverse molecular structures (Moskvina, Shilin, & Khilya, 2015).

Photophysical Investigation : A study by Asiri et al. (2017) investigated the photophysical properties of a related compound, focusing on aspects like dipole moments, fluorescence quantum yield, and solvatochromic shift methods. This study highlights the potential applications of such compounds in photophysical and photochemical studies (Asiri, Sobahi, Osman, & Khan, 2017).

Electronic Properties and Chemical Reactivity : A study by Adole et al. (2020) examined the molecular structure, electronic properties, and chemical reactivity of a similar compound using density functional theory. The research offers insights into the electronic behavior and potential reactivity of such molecules (Adole, Koli, Shinde, & Shinde, 2020).

Propiedades

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-10-7-13(16(20)8-11(10)2)14(18)5-3-12-4-6-15(19)17(21)9-12/h3-9,19-21H,1-2H3/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITMXMHWDSZXJQ-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C(=O)C=CC2=CC(=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718934 |

Source

|

| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313738-88-3 |

Source

|

| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)

![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)

![4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid](/img/structure/B1148824.png)

![1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]-3-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B1148827.png)